An In-depth Technical Guide to 1-(Methylthio)but-1-yn-4-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Methylthio)but-1-yn-4-ol: Properties, Synthesis, and Applications
Abstract
1-(Methylthio)but-1-yn-4-ol is a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug discovery. Possessing both a nucleophilic primary alcohol and a versatile thioalkyne moiety, this compound represents a valuable, albeit sparsely documented, building block. This technical guide provides a comprehensive overview of its predicted physical and chemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of its potential applications. By synthesizing data from analogous structures and the known reactivity of its constituent functional groups, this document serves as an authoritative resource for scientists looking to explore the utility of this and related compounds.
Introduction: The Scientific Context
The convergence of diverse functional groups within a single molecular scaffold is a cornerstone of modern chemical synthesis and drug development. Bifunctional molecules serve as versatile synthons, enabling the rapid construction of complex molecular architectures. 1-(Methylthio)but-1-yn-4-ol is a prime example of such a scaffold, incorporating a terminal thioalkyne and a primary alcohol.
-
The Thioalkyne Moiety: Thioalkynes, or alkynyl sulfides, are highly valuable intermediates in organic synthesis. The presence of the sulfur atom modulates the electronic properties of the alkyne, making it susceptible to a range of chemical transformations, including cycloadditions, annulations, and metal-catalyzed cross-coupling reactions.[1][2][3] The sulfur can also be oxidized to sulfoxides or sulfones, further expanding the synthetic possibilities.
-
The Primary Alcohol: The terminal hydroxyl group provides a reactive handle for a multitude of common organic transformations. It can be oxidized to an aldehyde or carboxylic acid, or it can be converted into esters, ethers, halides, and other functional groups, serving as a key point for molecular elaboration or conjugation.
-
Applications in Drug Discovery: The alkyne group itself is a valuable functional group in medicinal chemistry. Its linear geometry can act as a rigid spacer, and it can participate in bioorthogonal "click" chemistry reactions for target identification and the creation of drug conjugates.[4][5][6] The combination of this functionality with a classic hydroxyl group makes 1-(Methylthio)but-1-yn-4-ol a promising starting point for the development of novel molecular probes and therapeutic candidates.
This guide will consolidate the available information on related structures to provide a predictive but scientifically grounded profile of 1-(Methylthio)but-1-yn-4-ol for the research community.
Molecular Structure and Predicted Physicochemical Properties
Caption: Chemical structure of 1-(Methylthio)but-1-yn-4-ol.
Table 1: Calculated and Predicted Physicochemical Data
| Property | Predicted Value | Basis for Prediction / Comments |
| Molecular Formula | C₅H₈OS | Based on chemical structure. |
| Molecular Weight | 116.18 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~110-120 °C @ 20 mmHg | Estimated based on the boiling point of the saturated analog, 4-(methylthio)butanol (95-98 °C @ 20 mmHg), with an increase anticipated due to the rigidity of the alkyne. |
| Density | ~0.99 - 1.05 g/cm³ | Estimated to be slightly higher than the saturated analog, 4-(methylthio)butanol (~0.99 g/cm³), due to the triple bond. |
| Solubility | Soluble in water, alcohols, and common organic solvents. | The terminal alcohol group is expected to confer moderate water solubility. High solubility is expected in polar organic solvents like ethanol, methanol, THF, and DMSO. |
| Refractive Index | ~1.49 - 1.51 | Estimated based on the value for 4-(methylthio)butanol (~1.49). |
| pKa (Alcohol) | ~16-17 | Typical pKa for a primary alcohol. |
| pKa (Alkynyl C-H) | Not Applicable | This is an internal alkyne and lacks an acidic terminal alkyne proton. |
Reactivity and Chemical Profile
The chemistry of 1-(Methylthio)but-1-yn-4-ol is dictated by its two primary functional groups.
Reactions at the Thioalkyne Moiety
Thioalkynes are versatile functional groups known for their participation in a variety of transformations.[3] The electron-donating nature of the sulfide can activate the alkyne for certain reactions.[1][2]
-
Cycloaddition Reactions: Thioalkynes are excellent substrates for [2+2] and [3+2] cycloaddition reactions, providing access to complex heterocyclic structures like cyclobutenones, azulenones, thiophenes, and oxazoles.[1][2][3]
-
Metal-Catalyzed Reactions: The alkyne can undergo gold-catalyzed oxidation or other transition metal-catalyzed coupling and annulation reactions.[1][7]
-
Oxidation of Sulfur: The methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or H₂O₂. This transformation dramatically alters the electronic properties of the alkyne, converting the substituent from electron-donating to strongly electron-withdrawing, which in turn modifies its reactivity in subsequent steps.
Reactions at the Hydroxyl Group
The primary alcohol at the 4-position is a standard nucleophile and can undergo a wide range of well-established reactions:
-
Oxidation: Oxidation with mild reagents (e.g., PCC, DMP) will yield the corresponding aldehyde, 4-(methylthio)-3-yn-1-al. Stronger oxidation (e.g., Jones reagent) would likely lead to cleavage or complex mixtures but could potentially yield the carboxylic acid.
-
Esterification and Etherification: Standard reactions with acyl chlorides, anhydrides (e.g., Fischer esterification), or alkyl halides (e.g., Williamson ether synthesis) can be used to protect the alcohol or to link the molecule to other scaffolds.
-
Conversion to Halides: Treatment with reagents like SOCl₂ or PBr₃ will convert the alcohol to the corresponding chloride or bromide, creating an electrophilic site for subsequent nucleophilic substitution reactions.
Proposed Synthesis Pathway
A validated synthesis for 1-(Methylthio)but-1-yn-4-ol is not published. However, a logical and robust synthetic route can be proposed based on established organometallic chemistry. The most straightforward approach involves the reaction of a commercially available alkynol with a sulfur electrophile.
Caption: Proposed workflow for the synthesis of 1-(Methylthio)but-1-yn-4-ol.
Experimental Protocol (Proposed)
This protocol is conceptual and requires optimization and validation in a laboratory setting.
Step 1: Monoprotection of 1,4-Butynediol
-
Rationale: To prevent the reaction of the sulfur electrophile at both ends of the molecule, one of the hydroxyl groups must be selectively protected. A bulky protecting group like tert-butyldimethylsilyl (TBDMS) is ideal for achieving monoprotection.
-
Procedure:
-
Dissolve 1,4-butynediol (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.1 eq) or imidazole (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (0.95 eq) in the same solvent. Using slightly less than one equivalent of the silyl chloride favors the formation of the mono-protected product.
-
Allow the reaction to warm to room temperature and stir until TLC or GC-MS indicates the consumption of the starting material and formation of the desired product.
-
Work up the reaction by washing with water and brine, drying the organic layer over Na₂SO₄, and concentrating under reduced pressure.
-
Purify the resulting mono-TBDMS-protected butynediol by column chromatography.
-
Step 2: Synthesis of the Thioalkyne
-
Rationale: The terminal alkyne proton is acidic (pKa ~25) and can be removed by a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide. This potent nucleophile can then react with an electrophilic sulfur source.
-
Procedure:
-
Dissolve the mono-protected alcohol from Step 1 (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) and stir for 30-60 minutes at -78 °C.
-
In a separate flask, prepare a solution of dimethyl disulfide ((MeS)₂) (1.1 eq) or methanesulfenyl chloride (MeSCl) in anhydrous THF.
-
Slowly add the sulfur electrophile solution to the lithium acetylide solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the silyl-protected 1-(methylthio)but-1-yn-4-ol by column chromatography.
-
Step 3: Deprotection
-
Rationale: The final step is the removal of the silyl protecting group to reveal the primary alcohol. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation.
-
Procedure:
-
Dissolve the purified product from Step 2 in THF.
-
Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture and purify the final product, 1-(Methylthio)but-1-yn-4-ol, by column chromatography.
-
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation. The following are the predicted key signals for 1-(Methylthio)but-1-yn-4-ol.
Table 2: Predicted NMR and IR Spectroscopic Data
| Spectroscopy | Predicted Signal | Description |
| ¹H NMR | δ ~ 3.7 ppm (t) | Triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).[8][9] |
| δ ~ 2.5 ppm (t) | Triplet corresponding to the two protons on the carbon adjacent to the alkyne (-C≡C-CH₂-).[10] | |
| δ ~ 2.3 ppm (s) | Singlet corresponding to the three protons of the methylthio group (-SCH₃).[11] | |
| δ ~ 1.8 ppm (br s) | Broad singlet for the hydroxyl proton (-OH). This signal is exchangeable with D₂O. | |
| ¹³C NMR | δ ~ 85-95 ppm | Two signals for the sp-hybridized carbons of the internal alkyne. |
| δ ~ 60-65 ppm | Signal for the carbon bearing the hydroxyl group (-CH₂OH). | |
| δ ~ 20-25 ppm | Signal for the carbon adjacent to the alkyne (-C≡C-CH₂-). | |
| δ ~ 15-20 ppm | Signal for the methyl carbon of the methylthio group (-SCH₃). | |
| IR Spectroscopy | 3200-3600 cm⁻¹ (broad) | Strong, broad absorption characteristic of the O-H stretch of an alcohol.[10] |
| 2850-3000 cm⁻¹ | C-H stretching absorptions from the methyl and methylene groups.[10] | |
| ~2200 cm⁻¹ (weak) | C≡C stretch. This will be a weak signal due to the symmetry of the internal alkyne. | |
| 1000-1200 cm⁻¹ | C-O stretching vibration. |
Potential Applications in Research and Development
The unique bifunctional nature of 1-(Methylthio)but-1-yn-4-ol makes it a compelling building block for several advanced applications.
-
Drug Discovery and Chemical Biology: The molecule can be used as a versatile scaffold. The hydroxyl group can be used to attach the molecule to a pharmacophore, while the thioalkyne can be used as a handle for "click" chemistry to attach fluorescent tags, biotin, or affinity probes for target identification and validation studies.[4][6] The thioether itself can be a key binding element in certain biological targets.
-
Materials Science: Terminal alkynes are used to functionalize surfaces, such as gold nanoparticles.[12] This molecule could be used to create self-assembled monolayers (SAMs) where the hydroxyl groups are exposed, creating a hydrophilic surface that can be further functionalized.
-
Complex Molecule Synthesis: As a bifunctional building block, it can be used in fragment-based synthesis. For example, the alcohol could be converted to a leaving group, and the resulting electrophile could be coupled with a nucleophile, while the thioalkyne remains available for a subsequent cycloaddition or cross-coupling reaction, allowing for rapid increases in molecular complexity.[3]
Conclusion
While 1-(Methylthio)but-1-yn-4-ol is not a widely characterized compound, its structure suggests significant potential as a versatile tool for chemical synthesis and drug discovery. By analyzing the known properties and reactivity of its constituent functional groups and related molecules, this guide provides a solid predictive foundation for researchers. The proposed synthetic route offers a clear strategy for its preparation, and the predicted spectroscopic data will be crucial for its characterization. It is our hope that this technical guide will stimulate further investigation into this and other novel bifunctional building blocks, ultimately enabling new discoveries in science.
References
-
More, S. A., Sadaphal, V. A., Kuo, T. C., Cheng, M. J., & Liu, R. S. (2022). Reactions of thioalkynes with diarylketenes via [3+2]-annulation versus benzannulation using Au and P(C6F5)3 catalysts. Chemical Communications. ([Link])
- More, S. A., Sadaphal, V. A., Kuo, T. C., Cheng, M. J., & Liu, R. S. (2022). Reactions of thioalkynes with diarylketenes via [3+2]-annulation versus benzannulation using Au and P(C6F5)
-
Collins, K. (2015). Alkynes reverse reactivity. Chemistry World. ([Link])
-
Thioalkynes in Ring Forming Reactions. (2023). PubMed. ([Link])
-
Gold-Catalyzed Oxidation Reactions of Thioalkynes with Quinoline N-Oxides: A DFT Study. (2024). The Journal of Organic Chemistry. ([Link])
-
1-Butene, 1-(methylthio)-, (E). LookChem. ([Link])
-
4-(Methylthio)butanol. PubChem. ([Link])
-
Chemical Properties of 1-Butanethiol, 4-(methylthio)- (CAS 66890-94-6). Cheméo. ([Link])
-
NMR Chemical Shifts of Common Laboratory Solvents. (1997). The Journal of Organic Chemistry. ([Link])
-
Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. ResearchGate. ([Link])
-
Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (2021). ACS Omega. ([Link])
-
Chemical Properties of 1-Butene, 1-(methylthio)-, (E)- (CAS 17414-27-6). Cheméo. ([Link])
-
Late-stage functionalization in drug discovery. OUCI. ([Link])
-
Showing Compound 1-(Methylthio)-1-butene (FDB018354). FooDB. ([Link])
-
High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. ([Link])
-
1-(Methylthio)butane. ChemBK. ([Link])
-
1-(methyl thio)-1-butene, 32951-19-2. The Good Scents Company. ([Link])
-
1-(METHYLTHIO)-1-BUTENE, (1E)-. precisionFDA. ([Link])
-
A simple, biogenetically modeled synthesis of 4-(methy1thio)butyl thiocyanate: The reaction of thiocyanate anion with S-methyl-(1,n)-epithionium ions. ResearchGate. ([Link])
-
Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. (2018). Molecules. ([Link])
-
Synthesis of (Thio)substituted -1,3-Butadienes and -Butenynes. (2019). DergiPark. ([Link])
-
1-Butanethiol, 4-(methylthio)-. NIST WebBook. ([Link])
-
Synthesis of Monoterpene Thiols. (2023). Encyclopedia.pub. ([Link])
- Method of synthesis of 1,4-butynediol.
-
Synthetic redesign of Corynebacterium glutamicum for 1,4-butanediol production via L-glutamate-derived CoA-independent pathway. (2025). PubMed. ([Link])
Sources
- 1. Reactions of thioalkynes with diarylketenes via [3+2]-annulation versus benzannulation using Au and P(C6F5)3 catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of thioalkynes with diarylketenes via [3+2]-annulation versus benzannulation using Au and P(C6F5)3 catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thioalkynes in Ring Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gold-Catalyzed Oxidation Reactions of Thioalkynes with Quinoline N-Oxides: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR spectrum [chemicalbook.com]
- 12. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
